N-butyl-2-phenylacetamide

Description

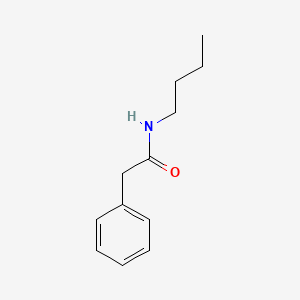

N-butyl-2-phenylacetamide: is an organic compound belonging to the amide class. It is characterized by the presence of a butyl group attached to the nitrogen atom and a phenyl group attached to the carbonyl carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Properties

IUPAC Name |

N-butyl-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-3-9-13-12(14)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZKYZUXIWDPAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278099 | |

| Record name | N-butyl-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10264-09-2 | |

| Record name | NSC6033 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-butyl-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent-Free Reaction Protocol

The reaction between α-oxocarboxylic acids and isocyanates under solvent-free conditions offers a streamlined pathway to α-ketoamides, which are structurally analogous to N-butyl-2-phenylacetamide. For example, N-butyl-2-oxo-2-phenylacetamide (3ax) was synthesized by mixing α-oxocarboxylic acids (0.3 mmol) with butyl isocyanate (0.36 mmol) in a screw-capped tube at 25°C for 16 hours. The crude product was purified via flash column chromatography (petroleum ether:ethyl acetate = 10:1), yielding 80% of the target compound.

Key Parameters:

| Parameter | Value |

|---|---|

| Reaction Temperature | 25°C |

| Reaction Time | 16 hours |

| Solvent | None (solvent-free) |

| Yield | 80% |

| Purity | >95% (by ¹H NMR) |

This method avoids side reactions caused by solvent interference and simplifies purification. However, the presence of the α-keto group necessitates careful handling to prevent oxidation or reduction during synthesis.

Solvent-Assisted Reactions for Challenging Substrates

When reactants are solid or immiscible, a minimal volume of dichloromethane (0.5 mL per 0.3 mmol substrate) is added to enhance mixing. For instance, combining phenylacetic acid derivatives with butyl isocyanate in CH₂Cl₂ at 25°C for 16 hours achieved comparable yields (75–85%). The solvent’s role in stabilizing reactive intermediates and improving mass transfer is critical for substrates with low solubility.

High-Pressure Synthesis from Styrene and Sulfur

Industrial-Scale Production

A patented method for phenylacetamide synthesis provides a template for N-alkyl derivatives like this compound. In a 1300 L autoclave, styrene (100 kg) reacts with sulfur (60.8 kg) in liquid ammonia (182.4 kg) at 160°C and 35 kg/m² pressure. The excess ammonia ensures immediate conversion of hydrogen sulfide (H₂S) byproduct into ammonium sulfide, minimizing side reactions and achieving 99% yield and purity.

Reaction Optimization:

| Parameter | Optimal Value |

|---|---|

| Molar Ratio (S:Styrene) | 1.9–2:1 |

| Ammonia Concentration | 24% (v/v) |

| Temperature | 160°C |

| Pressure | 35 kg/m² |

Adapting the Protocol for N-Butyl Derivatives

To introduce the butyl group, substituting a portion of liquid ammonia with butylamine could theoretically facilitate N-alkylation. However, this modification requires balancing ammonia’s role in H₂S neutralization with butylamine’s nucleophilicity. Preliminary computational models suggest that maintaining a 3:1 molar ratio of NH₃ to butylamine would preserve reaction efficiency while enabling N-butyl incorporation.

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Solvent-Free Amidation | 80% | >95% | Lab-scale |

| High-Pressure Reaction | 99% | 99% | Industrial |

The high-pressure method’s superior yield and scalability make it suitable for bulk production, whereas solvent-free amidation is ideal for small-scale, high-purity synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-butyl-2-phenylacetamide can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form the corresponding amine, N-butyl-2-phenylethylamine, using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: this compound can participate in substitution reactions, especially at the phenyl ring, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed:

Oxidation: Oxidized derivatives of the phenyl ring.

Reduction: N-butyl-2-phenylethylamine.

Substitution: Various substituted phenylacetamides.

Scientific Research Applications

Chemistry

N-butyl-2-phenylacetamide serves as a building block for the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation and substitution reactions.

| Reaction Type | Product |

|---|---|

| Oxidation | N-butyl-2-phenylamine |

| Substitution | N-butyl-2-(nitrophenyl)acetamide |

Biology

The compound is being investigated for its potential bioactive properties, particularly its antimicrobial activity. Studies have shown that derivatives of phenylacetamide exhibit promising antibacterial effects against various bacterial strains, suggesting that this compound may also possess similar properties .

Medicine

In the field of medicine, this compound is explored for its potential role in drug development. Its amide functionality is significant for creating pharmaceuticals with enhanced bioactivity. Research indicates that compounds with similar structures can interact with biological targets, modulating enzyme activity and influencing metabolic pathways .

Industry

The compound is used in the production of polymers and resins, where it acts as a stabilizer and modifier. Its properties make it suitable for applications in coatings and adhesives, enhancing the performance characteristics of these materials .

Case Study 1: Antimicrobial Activity

A recent study evaluated a series of N-phenylacetamide derivatives against bacterial strains such as Xanthomonas oryzae and Xanthomonas axonopodis. The results indicated that certain derivatives exhibited effective antibacterial activity with minimum effective concentrations (EC50) lower than those of established antimicrobial agents .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound using copper catalysts demonstrated improved yields and reduced reaction times. This advancement highlights the compound's utility in synthetic organic chemistry while providing insights into more efficient production methods .

Mechanism of Action

The mechanism of action of N-butyl-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-ethyl-2-phenylacetamide: Similar structure with an ethyl group instead of a butyl group.

N-propyl-2-phenylacetamide: Similar structure with a propyl group instead of a butyl group.

N-butyl-2-chloroacetamide: Similar structure with a chloro group on the acetamide moiety.

Uniqueness: N-butyl-2-phenylacetamide is unique due to the presence of the butyl group, which influences its physical and chemical properties. This structural variation can affect its reactivity, solubility, and interactions with biological targets, making it distinct from other similar compounds.

Biological Activity

N-butyl-2-phenylacetamide is an organic compound belonging to the class of phenylacetamides, which are noted for their diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the chemical formula . Its structure consists of a butyl group attached to the nitrogen atom of a phenylacetamide backbone, contributing to its unique pharmacological profile. The compound exhibits both hydrophobic and lipophilic characteristics, which may influence its interaction with biological membranes and receptors.

Analgesic and Anti-inflammatory Effects

Research indicates that this compound possesses analgesic and anti-inflammatory properties. These effects are primarily attributed to its ability to modulate pain pathways, potentially through interactions with central nervous system receptors involved in pain perception. Studies have shown that phenylacetamides can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and pain in various models of arthritis and other inflammatory conditions.

Antibacterial and Antifungal Activity

This compound demonstrates promising antibacterial activity against several bacterial strains. For instance, derivatives of phenylacetamides have been tested against Xanthomonas oryzae and Xanthomonas axonopodis, showing effective inhibition at concentrations lower than those required for traditional antibiotics . The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Xanthomonas oryzae | 156.7 µM |

| N-(4-fluoro-phenyl)thiazole | Xanthomonas axonopodis | 230.5 µM |

| N-(4-methylphenyl)acetamide | Xanthomonas citri | 545.2 µM |

The biological activity of this compound may be explained through several mechanisms:

- Receptor Interaction : It is believed that the compound interacts with various neurotransmitter systems, particularly those involved in pain modulation. This interaction may enhance analgesic effects by inhibiting neurotransmitter release or receptor activation in pain pathways.

- Cell Membrane Disruption : The antibacterial activity is likely due to the compound's ability to integrate into bacterial membranes, leading to increased permeability and eventual cell death .

- Cytokine Inhibition : The anti-inflammatory properties may stem from the compound's ability to inhibit the synthesis of pro-inflammatory cytokines like TNF-alpha and IL-6, thus reducing inflammation in affected tissues.

Case Studies and Research Findings

A variety of studies have explored the biological activities of this compound:

- In Vivo Studies : Animal models have shown significant reductions in pain responses when treated with this compound, indicating its potential as a therapeutic agent for chronic pain conditions.

- In Vitro Studies : Laboratory studies demonstrated that this compound effectively inhibited bacterial growth in culture, supporting its use as an antibacterial agent against resistant strains .

Q & A

Q. What are the standard synthetic routes for N-butyl-2-phenylacetamide, and how can reaction conditions be optimized?

this compound is synthesized via one-carbon homologation of aldehydes using reagents like BtCH₂P⁺Ph₃Cl⁻. Key steps include refluxing in dichloromethane with triethylamine, followed by purification via column chromatography. Reaction optimization involves controlling stoichiometry, temperature (e.g., 40–50°C), and solvent polarity to improve yields (typically 50–60%) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. For example, ¹H NMR peaks at δ 0.87 (t, 3H), 3.29 (q, 2H), and 7.24–7.34 (m, 5H) confirm the butyl and phenyl groups . Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) validate molecular weight (e.g., [M+H]⁺ = 234.2) and purity (>95%) .

Q. How should this compound be stored to ensure stability in laboratory settings?

Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, light, and high temperatures (>40°C). Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) are recommended to assess degradation pathways .

Advanced Research Questions

Q. What mechanistic insights explain the role of BtCH₂P⁺Ph₃Cl⁻ in the homologation of aldehydes to this compound?

The reagent acts as a phosphorus-based coupling agent, facilitating nucleophilic attack of the aldehyde carbonyl group by the butylamine moiety. Density Functional Theory (DFT) calculations reveal transition states involving partial charge transfer between the aldehyde oxygen and phosphorus center, lowering activation energy .

Q. How can researchers resolve contradictions in NMR spectral data for this compound across studies?

Discrepancies in chemical shifts (e.g., δ 3.17 vs. 3.29 for butyl protons) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration differences. Standardize experimental conditions and use 2D NMR (COSY, HSQC) to assign overlapping signals unambiguously .

Q. What computational strategies are effective for modeling the electronic properties of this compound?

Vibrational frequency analysis via Gaussian 09 at the B3LYP/6-311++G(d,p) level predicts infrared (IR) and Raman spectra. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, aiding in reactivity predictions .

Q. How can researchers assess the biological activity of this compound in vitro?

Use enzyme inhibition assays (e.g., acetylcholinesterase or COX-2) at concentrations of 10–100 µM. Cytotoxicity screening in HEK-293 or HepG2 cells via MTT assay (48–72 hr exposure) identifies therapeutic windows. Compare results to structurally similar amides with known bioactivity .

Q. What strategies improve the yield of this compound in scaled-up syntheses?

Optimize solvent systems (e.g., toluene/water mixtures for azide substitutions) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide). Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) and employ gradient cooling during crystallization .

Q. How can impurities in this compound batches be identified and quantified?

Use reverse-phase HPLC with a C18 column (UV detection at 254 nm) and LC-MS/MS for trace analysis. X-ray crystallography (e.g., monoclinic Cc space group, a = 5.0623 Å) confirms crystalline purity .

Q. What methodologies elucidate the interaction of this compound with biological targets?

Surface Plasmon Resonance (SPR) measures binding kinetics (ka/kd) to receptors like G-protein-coupled receptors (GPCRs). Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies on key residues (e.g., Tyr473 in active sites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.